molecular formula C17H16 B13828385 1,4-Pentadiene, 1,5-diphenyl-, (E,E)-

1,4-Pentadiene, 1,5-diphenyl-, (E,E)-

Cat. No.: B13828385
M. Wt: 220.31 g/mol
InChI Key: UORWAUAKEOUUND-VOMDNODZSA-N
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Description

H14O It is characterized by a conjugated diene system flanked by phenyl groups

Preparation Methods

1,5-Diphenylpenta-1,4-diene can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction conditions typically include the use of sodium hydroxide as the base and ethanol as the solvent. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the final product .

Chemical Reactions Analysis

1,5-Diphenylpenta-1,4-diene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,5-Diphenylpenta-1,4-diene can be compared with other similar compounds such as:

The uniqueness of 1,5-diphenylpenta-1,4-diene lies in its conjugated diene system and the presence of phenyl groups, which contribute to its stability and reactivity.

Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

[(1E,4E)-5-phenylpenta-1,4-dienyl]benzene

InChI

InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-15H,3H2/b14-8+,15-9+

InChI Key

UORWAUAKEOUUND-VOMDNODZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCC=CC2=CC=CC=C2

Origin of Product

United States

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